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Introduction
Sinbaglustat (also known as OGT2378 or ACT-519276) is an orally available, brain-penetrant

N-alkyl iminosugar being developed for the treatment of lysosomal storage disorders (LSDs),

particularly those with neurological involvement such as GM2 gangliosidosis (Tay-Sachs and

Sandhoff diseases).[1] This technical guide provides an in-depth overview of the foundational

preclinical and clinical research on Sinbaglustat, focusing on its mechanism of action,

pharmacokinetic and pharmacodynamic profiles, and key experimental findings.

Mechanism of Action: Dual Inhibition of GCS and
GBA2
Sinbaglustat is a dual inhibitor of two key enzymes in the glycosphingolipid (GSL) metabolic

pathway: glucosylceramide synthase (GCS) and the non-lysosomal glucosylceramidase

(GBA2).[2][3][4] GCS is responsible for the first committed step in the synthesis of most GSLs,

catalyzing the transfer of glucose to ceramide to form glucosylceramide (GlcCer). GBA2, on the

other hand, is involved in the catabolism of GlcCer outside of the lysosome.

Sinbaglustat exhibits a differential inhibitory potency, being approximately 50-fold more potent

in inhibiting GBA2 than GCS.[2] This dual-action mechanism is significant. At lower doses, the

more potent inhibition of GBA2 is expected to prevail, potentially leading to an increase in
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GlcCer levels. At higher doses, the inhibition of GCS becomes more prominent, leading to a

substrate reduction effect by decreasing the overall synthesis of GlcCer and downstream

GSLs.

Signaling Pathway
The following diagram illustrates the points of intervention of Sinbaglustat in the

glycosphingolipid metabolic pathway.
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Sinbaglustat's dual inhibition of GCS and GBA2.

Preclinical Research
In Vitro Studies in Melanoma Cells
In a foundational study, the effect of Sinbaglustat was evaluated in MEB4 melanoma cells.

This research demonstrated the potent inhibitory effect of Sinbaglustat on GSL synthesis.

Experimental Protocol: MEB4 melanoma cells were cultured for four days with 20 µM of

Sinbaglustat. The synthesis of glucosylceramide and gangliosides was assessed by metabolic

radiolabeling.

Quantitative Data:
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Parameter Concentration % Inhibition

Glucosylceramide Synthesis 20 µM 93%

Ganglioside Synthesis 20 µM >95%

These results indicate a significant reduction in the production of key glycosphingolipids in the

presence of Sinbaglustat.

In Vivo Studies in a Murine Model of GM1 Gangliosidosis
A preclinical study assessed the efficacy of Sinbaglustat in a transgenic mouse model of GM1

gangliosidosis, which lacks a functional β-galactosidase enzyme (Glb1-/-).

Experimental Protocol: Starting at 4 weeks of age, Glb1-/- mice were treated with either a

nominal dose of 10 or 300 mg/kg/day of Sinbaglustat or remained untreated. Wild-type mice

served as controls. The animals' clinical and neurological signs, and motor function were

assessed until 17–18 weeks (4 months) and 30 weeks (7 months) of age.

Key Findings:

Both low and high doses of Sinbaglustat delayed the onset of motor impairment and the

progression of clinical disease in the GM1 gangliosidosis mouse model, with the higher dose

showing greater efficacy.

Histological analysis revealed that both treatment groups exhibited reduced neuronal

vacuolation.

The higher dose of Sinbaglustat was also associated with a decrease in axonal damage

and astrogliosis.

At the biomarker level, both doses led to an increase in the GBA2 substrate,

glucosylceramide (GluCer), in the brain. However, only the high dose resulted in a reduction

of GluCer and other GSLs in the periphery, indicating an additional inhibitory effect on GCS.

Clinical Research: First-in-Human Studies

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1681795?utm_src=pdf-body
https://www.benchchem.com/product/b1681795?utm_src=pdf-body
https://www.benchchem.com/product/b1681795?utm_src=pdf-body
https://www.benchchem.com/product/b1681795?utm_src=pdf-body
https://www.benchchem.com/product/b1681795?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681795?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A first-in-human, single-center, randomized, double-blind, placebo-controlled study

(NCT03372629) was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and

pharmacodynamics (PD) of Sinbaglustat in healthy volunteers. The study consisted of a

single-ascending dose (SAD) phase and a multiple-ascending dose (MAD) phase.

Experimental Protocols
Study Design:

SAD: Healthy male subjects received single oral doses of Sinbaglustat ranging from 10 mg

to 2,000 mg or a placebo.

MAD: Healthy male and female subjects received oral doses of Sinbaglustat from 30 mg to

1,000 mg twice daily (b.i.d.) for 7 days, or a placebo.

Inclusion/Exclusion Criteria:

Inclusion: Healthy male (SAD and MAD) and female (MAD) subjects aged 18 to 55 years

with a body mass index (BMI) between 18 and 30 kg/m ².

Exclusion: Smokers, history of drug or alcohol abuse, allergies to drug formulation

components, and use of any medication (except contraceptives).

Pharmacokinetic and Pharmacodynamic Assessments:

Serial blood and urine samples were collected to determine Sinbaglustat concentrations

using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS).

Plasma concentrations of GlcCer, lactosylceramide (LacCer), and globotriaosylceramide

(Gb3) were measured to assess the pharmacodynamic effects.

Standard safety and tolerability assessments included monitoring of adverse events, vital

signs, electrocardiograms (ECGs), and clinical laboratory tests.

Pharmacokinetic Data
Sinbaglustat was rapidly absorbed with a time to maximum concentration (Tmax) between 0.9

and 2.0 hours. Plasma concentrations then decreased in a biphasic manner. In the MAD study,
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steady-state conditions were achieved by day 2 with no accumulation.

Table 1: Geometric Mean (95% CI) Pharmacokinetic Parameters of Sinbaglustat Following

Single-Dose Administration in Healthy Male Subjects

Paramete
r

10 mg 30 mg 100 mg
300 mg
(fasted)

1,000 mg 2,000 mg

Cmax

(ng/mL)

99.8 (65.2,

152.7)

311.4

(222.1,

436.5)

918.4

(724.8,

1,163.6)

2,819 8,128 15,600

AUC0–t

(ng·h/mL)

485.4

(381.1,

618.3)

1,732

(1,400,

2,143)

5,558

(4,869,

6,343)

18,340 66,330 129,000

tmax (h)*
1.0 (0.5-

2.0)

1.0 (1.0-

2.0)

1.0 (1.0-

2.0)

1.5 (1.0-

2.0)

1.5 (1.0-

2.0)

2.0 (1.5-

2.0)

t1/2 (h) NC NC NC NC 12.1 11.6

*Median (range); NC = Not calculated due to insufficient data in the terminal phase.

Pharmacodynamic Data
A dose-dependent decrease in plasma concentrations of GlcCer, LacCer, and Gb3 was

observed during the 7-day repeated dosing in the MAD study, reflecting the inhibition of GCS.

Table 2: Maximum Percentage Decrease from Baseline in Plasma Glycosphingolipids on Day 7

of the MAD Study
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Dose (b.i.d.) GlcCer LacCer Gb3

30 mg
No significant

decrease
~20% ~25%

100 mg ~20% ~35% ~40%

300 mg ~40% ~50% ~55%

1,000 mg ~40% ~50% ~55%

Interestingly, after treatment cessation, GlcCer levels in the lowest dose groups increased

above baseline, which is likely attributable to the more potent inhibition of GBA2 compared to

GCS at these lower concentrations.

Safety and Tolerability
Sinbaglustat was generally well-tolerated in both the SAD and MAD studies up to the highest

doses tested. No serious adverse events were reported. The most frequently reported adverse

event was headache, with no clear dose relationship. At the highest dose in the MAD study

(1,000 mg b.i.d.), three of the four female subjects experienced a similar pattern of general

symptoms.

Experimental Workflows
The following diagrams illustrate the workflows for the preclinical in vitro study and the clinical

trial.
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Workflow for the in vitro melanoma cell study.
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Workflow for the first-in-human clinical trial.

Conclusion
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The foundational research on Sinbaglustat (OGT2378) has established its novel dual

mechanism of action, targeting both the synthesis and extralysosomal catabolism of

glucosylceramide. Preclinical studies have demonstrated its potential to modulate

glycosphingolipid levels and show therapeutic-like effects in a relevant disease model. The

first-in-human clinical trial provided crucial data on its pharmacokinetic and pharmacodynamic

profiles in healthy volunteers, demonstrating target engagement and a generally favorable

safety and tolerability profile. These foundational studies provide a strong rationale for the

continued clinical development of Sinbaglustat as a promising oral therapy for lysosomal

storage disorders with neurological manifestations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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